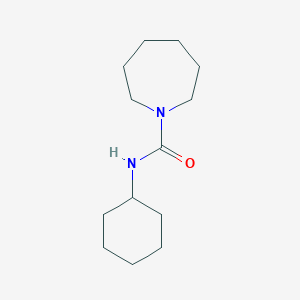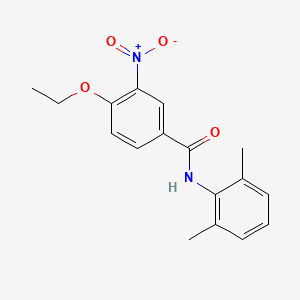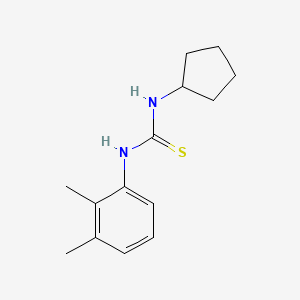
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPC belongs to the class of pyrazole derivatives, which have been extensively studied for their wide range of biological activities.
作用機序
The mechanism of action of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. This compound has also been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of inflammation and cancer progression, as well as the modulation of cellular signaling pathways. This compound has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development.
実験室実験の利点と制限
One of the main advantages of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound also has low toxicity and high solubility, making it easy to handle and administer in experiments. However, one limitation of this compound is its relatively high cost, which may restrict its use in some research settings.
将来の方向性
There are several future directions for research on methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. This compound has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, this compound may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders, which warrant further investigation.
合成法
The synthesis of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide, followed by hydrolysis to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has demonstrated significant anti-microbial activity against a wide range of bacterial and fungal strains.
特性
IUPAC Name |
methyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-17(21)15-11-19(13-7-3-2-4-8-13)18-16(15)12-6-5-9-14(10-12)20(22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDRIAPMYPCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)



